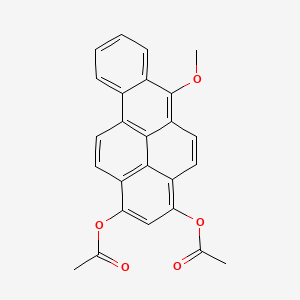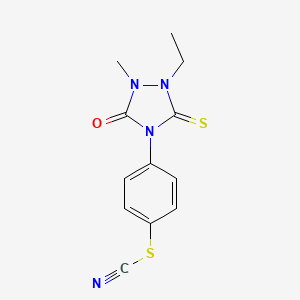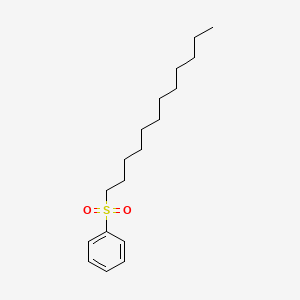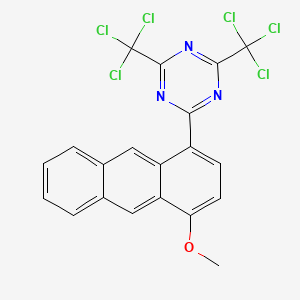
Benzyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl cyanate is an organic compound with the chemical formula C₈H₇NO It is a derivative of benzyl alcohol where the hydroxyl group is replaced by a cyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl cyanate can be synthesized through several methods:
Reaction of Benzyl Chloride with Potassium Cyanate: This method involves the reaction of benzyl chloride with potassium cyanate in an organic solvent such as acetone. The reaction typically occurs at room temperature and yields this compound.
Dehydration of Benzyl Carbamate: Benzyl carbamate can be dehydrated using phosphorus pentoxide (P₂O₅) to produce this compound. This reaction requires heating to facilitate the removal of water.
Industrial Production Methods
Industrial production of this compound often involves the reaction of benzyl chloride with potassium cyanate due to its simplicity and high yield. The process is carried out in large reactors with controlled temperature and pressure to ensure optimal conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl cyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzyl alcohol and urea.
Reduction: this compound can be reduced to benzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The cyanate group in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and urea.
Reduction: Benzylamine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl cyanate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: this compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of benzyl cyanate involves its reactivity with nucleophiles and electrophiles. The cyanate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Isocyanate: Similar to benzyl cyanate but with an isocyanate group instead of a cyanate group. It is more reactive and used in different synthetic applications.
Benzyl Carbamate: A precursor to this compound, used in the synthesis of this compound through dehydration.
Phenyl Cyanate: Similar structure but with a phenyl group instead of a benzyl group. It has different reactivity and applications.
Uniqueness
This compound is unique due to its balanced reactivity, making it suitable for various synthetic applications Its ability to undergo hydrolysis, reduction, and substitution reactions provides versatility in organic synthesis
Propiedades
| 75403-69-9 | |
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
benzyl cyanate |
InChI |
InChI=1S/C8H7NO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 |
Clave InChI |
WIJRMGQOERPOJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











